molecular formula C29H32O13 B601099 (5S,5aR,8aS,9R)-5-[[(2R,4aR,6R,7R,8R,8aS)-7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one CAS No. 100007-56-5

(5S,5aR,8aS,9R)-5-[[(2R,4aR,6R,7R,8R,8aS)-7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one

Cat. No.: B601099
CAS No.: 100007-56-5
M. Wt: 588.6 g/mol
InChI Key: VJJPUSNTGOMMGY-ZUWYDPGFSA-N
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Description

cis-Etoposide (CAS No. 100007-56-5) is a stereoisomer of the chemotherapeutic agent etoposide (trans-etoposide), a topoisomerase II inhibitor used to treat cancers such as small-cell lung carcinoma and testicular cancer . Structurally, etoposide contains a trans-fused lactone ring, which is thermodynamically unstable and prone to epimerization under certain conditions (e.g., heat, acidic/basic environments, or interactions with low-purity excipients), forming the cis-isomer . This conversion results in a distinct spatial arrangement that abolishes its biological activity.

Key characteristics of cis-etoposide include:

  • Molecular formula: C₂₉H₃₂O₁₃ (identical to etoposide) .
  • Molecular weight: 588.56 g/mol .
  • Role as an impurity: Recognized as "Etoposide EP Impurity B" in pharmacopeial standards, with regulatory limits due to its inactivity .

In vivo studies indicate that cis-etoposide constitutes <5% of total etoposide plasma concentrations, reflecting its rapid clearance or metabolic instability .

Properties

CAS No.

100007-56-5

Molecular Formula

C29H32O13

Molecular Weight

588.6 g/mol

IUPAC Name

(5S,5aR,8aS,9R)-5-[[(2R,4aR,6R,7R,8R,8aS)-7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one

InChI

InChI=1S/C29H32O13/c1-11-36-9-20-27(40-11)24(31)25(32)29(41-20)42-26-14-7-17-16(38-10-39-17)6-13(14)21(22-15(26)8-37-28(22)33)12-4-18(34-2)23(30)19(5-12)35-3/h4-7,11,15,20-22,24-27,29-32H,8-10H2,1-3H3/t11-,15+,20-,21-,22-,24-,25-,26-,27-,29+/m1/s1

InChI Key

VJJPUSNTGOMMGY-ZUWYDPGFSA-N

Appearance

Solid powder

melting_point

220-223 °C

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

cis-Etoposide;  (5R,5aS,8aR,9S)-9-[[4,6-O-(1R)-Ethylidene-β-D-glucopyranosyl]oxy]-5,8,8a,9-tetrahydro-5-(4-hydroxy-3,5-dimethoxyphenyl)-furo[3’,4’:6,7]naphtho[2,3-d]-1,3-dioxol-6(5aH)-one;  [5R-[5α,5aα,8aα,9β(R*)]]-9-[(4,6-O-Ethylidene-β-D-glucopyranosyl)ox

Origin of Product

United States

Preparation Methods

Solvent Systems for Enhanced Solubility

Etoposide’s poor aqueous solubility (0.1–0.2 mg/mL) necessitates specialized solvent systems for pharmaceutical formulations. Polyethylene glycol (PEG) derivatives, particularly PEG 300 and PEG 400, are widely used due to their ability to dissolve etoposide at concentrations up to 16% w/w. For example, a patent formulation combines 100 parts etoposide with 1,100 parts PEG 400 and 30 parts glycerol, achieving a stable solution for encapsulation. Glycerol and propylene glycol are often added as co-solvents to prevent crystallization upon dilution.

Table 1: Representative Etoposide Formulations

ComponentConcentration RangeRole
PEG 40082–94.8%Primary solvent
Glycerol1–5%Co-solvent
Hydroxypropylcellulose0.1–1%Stabilizer
Citric Acid0.1–1%pH modifier

Stabilization Techniques

The addition of organic acids, such as citric acid (0.03–0.1 parts per 1 part etoposide), improves stability by maintaining an acidic environment, which prevents hydrolysis of the glycosidic bond. Water-soluble polymers like hydroxypropylcellulose (0.002–10% w/w) or polyvinylpyrrolidone (PVP) inhibit crystallization by forming hydrogen bonds with etoposide. These additives reduce precipitation upon contact with aqueous media, enhancing oral bioavailability by up to 200% compared to uncontrolled formulations.

Oral Dosage Form Development

Capsule Formulations

Hard and soft gelatin capsules are preferred for oral delivery due to their compatibility with PEG-based solutions. A typical formulation involves dissolving 10% w/w etoposide in a mixture of PEG 400 (82%) and glycerol (5%), followed by the addition of 1% hydroxypropylcellulose. Capsules filled with 1,240 mg of this solution deliver 100 mg of etoposide per unit, achieving sustained blood concentrations. The use of rotary die machines for encapsulation ensures precise dosing and minimizes solvent leakage.

Liquid Formulations for Flexible Dosing

Liquid formulations, such as a solution containing 4–10% etoposide, 0.1–1% citric acid, and 94.8–82% PEG 400, are filled into glass vials for adjustable dosing. These preparations require strict pH control (3.5–4.5) to prevent degradation, validated through high-performance liquid chromatography (HPLC).

Parenteral Formulation Protocols

Intravenous Infusion Preparations

For intravenous use, etoposide must be diluted to 0.2–0.4 mg/mL in 5% dextrose or 0.9% sodium chloride. Higher concentrations (>0.4 mg/mL) risk crystallization, necessitating infusion over ≥30 minutes. Clinical protocols, such as those for small-cell lung cancer (SCLC), combine etoposide (100 mg/m²/day) with cisplatin (25 mg/m²/day) over three days, diluted in 1,000 mL saline.

Table 2: Clinical Preparation Guidelines for Etoposide Infusion

ParameterSpecification
Diluent5% Dextrose or 0.9% NaCl
Final Concentration0.2–0.4 mg/mL
Infusion Duration≥30 minutes
Compatible RegimensCisplatin, bleomycin, AT-101

Clinical and Industrial Scaling Challenges

Dose Banding and Batch Consistency

Dose banding, as seen in SCLC protocols, standardizes etoposide doses into discrete tiers (e.g., 50 mg, 100 mg) to streamline production. Industrial-scale batches use tank reactors with overhead stirring to ensure uniform distribution of PEG and stabilizers.

Regulatory Compliance

Formulations must meet USP-NF standards for sterility (≤0.1% pyrogens) and particulate matter (≤6,000 particles ≥10 µm per container). Batch records document solvent ratios, mixing times, and filtration steps (0.22 µm membranes) to ensure reproducibility .

Chemical Reactions Analysis

Types of Reactions: cis-Etoposide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its metabolic activation and deactivation in the body .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various metabolites that are either active or inactive forms of the drug. These metabolites are crucial for the drug’s pharmacokinetics and pharmacodynamics .

Scientific Research Applications

Combination Therapy with Cisplatin

  • Efficacy in Limited Disease : A randomized phase II study demonstrated that the combination of etoposide and cisplatin (EP regimen) with concurrent thoracic radiotherapy resulted in an overall response rate of 88% and a complete response rate of 41% among patients with limited disease SCLC. The median survival time was reported to be 23 months, indicating significant therapeutic benefits .
  • Comparison with Other Regimens : Research comparing EP with cyclophosphamide, epirubicin, and vincristine (CEV) revealed that EP was superior in terms of survival rates for patients with limited disease. The two-year survival rate for the EP group was significantly higher at 25% compared to 8% for the CEV group .
  • Toxicity Profile : While the EP regimen is effective, it is associated with notable toxicities such as neutropenia and gastrointestinal complications. Studies have indicated that these adverse effects can impact treatment adherence and overall patient quality of life .

Testicular Cancer

Etoposide is also utilized in combination with bleomycin and cisplatin for treating testicular germ-cell tumors. This regimen has achieved durable complete responses in approximately 80% of patients, showcasing its effectiveness across different cancer types .

Mechanism of Action Insights

The mechanism by which cis-Etoposide operates involves the inhibition of DNA topoisomerase II, which prevents DNA re-ligation after strand breaks occur. This action is critical for its anticancer activity, making it a valuable component in various chemotherapy regimens .

Case Studies

  • Case Study 1 : In a retrospective analysis involving 112 patients treated with either etoposide plus lobaplatin or etoposide plus cisplatin, those receiving the EP regimen demonstrated better short-term efficacy outcomes, supporting its continued use as a first-line treatment for extensive-stage SCLC .
  • Case Study 2 : A phase III trial assessing the combination of cisplatin and etoposide with concurrent chest radiotherapy showed promising results, reinforcing the importance of this combination therapy in enhancing survival rates among patients with advanced non-small cell lung cancer .

Mechanism of Action

cis-Etoposide exerts its effects by inhibiting the enzyme DNA topoisomerase II. This enzyme is responsible for relieving the torsional strain that occurs during DNA replication and transcription. By forming a complex with DNA and topoisomerase II, cis-Etoposide induces breaks in the double-stranded DNA, preventing the repair of these breaks and leading to cell death. This mechanism is particularly effective in rapidly dividing cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Etoposide vs. cis-Etoposide

Parameter Etoposide (trans) cis-Etoposide
Structure Trans-fused lactone ring Cis-fused lactone ring
Biological Activity Inhibits topoisomerase II, induces DNA breaks Inactive in vitro
Stability Degrades to cis-form under stress (e.g., 40°C, low-purity polysorbate 80) Thermodynamically stable
Clinical Relevance First-line therapy for multiple cancers Impurity requiring strict control (<1% in formulations)

Cisplatin vs. Etoposide

While cisplatin (cis-diamminedichloroplatinum(II)) and etoposide are often used synergistically in regimens like EP (etoposide-cisplatin) for lung cancer, their mechanisms differ:

  • Cisplatin : DNA crosslinker, causing intrastrand adducts .
  • Etoposide : Topoisomerase II inhibitor, stabilizing DNA breaks .
Parameter Cisplatin Etoposide
Resistance Mechanisms Reduced DNA damage repair (e.g., loss of mismatch repair proteins) Overexpression of drug efflux pumps (e.g., P-glycoprotein)
Synergy No cellular-level synergy (additive cytotoxicity due to non-overlapping toxicity profiles)
Cross-Resistance Curative in anthracycline/etoposide-resistant tumors Partial cross-resistance with anthracyclines

Novel Etoposide Analogues

Derivatives like GL-331 and compound 12 (Table 2) exhibit enhanced activity and resistance profiles compared to etoposide:

  • Compound 12: 2.4-fold higher cell-killing efficacy in clonogenic assays vs. etoposide .

Research Findings and Implications

Stability and Formulation Challenges

  • cis-Etoposide formation in etoposide formulations is excipient-dependent. Using high-purity polysorbate 80 reduces cis-isomer formation from 17–85% (standard grade) to <1% (high-purity grade) over 12 weeks at 40°C .
  • Degradation correlates with loss of therapeutic efficacy, necessitating stringent quality control .

Resistance and Synergy Mechanisms

  • IL-6 signaling: Endogenous interleukin-6 (IL-6) protects prostate cancer cells from etoposide and cisplatin cytotoxicity. Neutralizing IL-6 restores sensitivity, suggesting a pathway to overcome resistance .
  • Collateral sensitivity: Cisplatin-resistant tumors show heightened sensitivity to vindesine, a Vinca alkaloid, highlighting non-overlapping resistance mechanisms .

Pharmacokinetic Differences

  • cis-Etoposide exhibits negligible plasma accumulation (5% of etoposide levels), indicating rapid clearance or metabolic conversion .

Biological Activity

Introduction

Cis-Etoposide, a derivative of the well-known chemotherapeutic agent etoposide, is primarily utilized in oncology for its antitumor properties. Etoposide itself is a topoisomerase II inhibitor that induces DNA damage, leading to apoptosis in cancer cells. This article aims to provide a detailed examination of the biological activity of cis-Etoposide, supported by data tables, case studies, and research findings.

Cis-Etoposide exerts its biological effects through the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair. By stabilizing the enzyme-DNA complex, cis-Etoposide prevents the normal re-ligation of DNA strands, resulting in double-strand breaks and subsequent cell death. This mechanism is particularly effective against various malignancies, including small cell lung cancer (SCLC), testicular cancer, and lymphomas.

Key Mechanistic Features

  • Topoisomerase II Inhibition : Prevents DNA strand re-ligation.
  • Induction of Apoptosis : Triggers programmed cell death through DNA damage.
  • Cell Cycle Arrest : Causes G2/M phase arrest, halting cellular proliferation.

Efficacy in Clinical Studies

Cis-Etoposide has been evaluated in numerous clinical settings, often in combination with other chemotherapeutic agents such as cisplatin. Below are notable findings from recent studies.

Table 1: Clinical Efficacy of Cis-Etoposide Combinations

Study ReferenceCombination TreatmentCancer TypeObjective Response Rate (%)Median Overall Survival (months)
AT-101 + Cisplatin + EtoposideExtensive-stage SCLC6012.5
Oral Etoposide + CisplatinRecurrent Cervical Cancer16.79.7
Etoposide + CisplatinNeuroendocrine Carcinoma6110.9
Etoposide + Doxorubicin + CisplatinSmall-cell Prostate Carcinoma6110.5

Case Studies

  • Etoposide in Extensive-stage SCLC :
    A phase I study combining AT-101 with cisplatin and etoposide demonstrated promising efficacy with manageable toxicity profiles, highlighting its potential as a treatment option for advanced SCLC patients .
  • Combination Therapy for Recurrent Cervical Cancer :
    A study involving oral etoposide combined with intravenous cisplatin showed a response rate of 16.7% in heavily pre-treated patients, indicating its viability as a treatment option .
  • Neuroendocrine Carcinoma :
    A randomized trial comparing etoposide plus cisplatin to irinotecan plus cisplatin found that both regimens had similar efficacy; however, the etoposide regimen showed slightly better overall survival .

Toxicity Profile

The use of cis-Etoposide is associated with several adverse effects, primarily related to myelosuppression and gastrointestinal disturbances:

Table 2: Common Toxicities Associated with Cis-Etoposide

Toxicity TypeIncidence (%)
Neutropenia63.3
Anemia50.0
Nausea/Vomiting6.7
Febrile NeutropeniaVaries

These toxicities necessitate careful monitoring and supportive care during treatment.

Q & A

Basic Research Questions

Q. What molecular mechanisms underlie cis-Etoposide’s induction of DNA damage, and how do these differ from its trans-isomer?

  • Methodology : Use in vitro DNA topology assays (e.g., plasmid relaxation assays) to compare the isomer-specific inhibition of topoisomerase II. Employ immunofluorescence to quantify γH2AX foci (a marker of DNA double-strand breaks) in treated cancer cell lines. Contrast results with trans-etoposide using dose-response curves and molecular docking simulations to assess structural differences in DNA binding .

Q. What in vitro models are optimal for evaluating cis-Etoposide’s cytotoxicity and therapeutic selectivity?

  • Methodology : Compare IC50 values across cell lines (e.g., A549 lung cancer vs. non-cancerous fibroblasts) using MTT assays. Incorporate 3D tumor spheroid models to mimic in vivo drug penetration dynamics. Validate selectivity via flow cytometry for apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide) .

Q. How should pharmacokinetic parameters (e.g., half-life, bioavailability) be assessed for cis-Etoposide in preclinical studies?

  • Methodology : Conduct HPLC or LC-MS/MS analysis of plasma and tissue samples from rodent models. Use non-compartmental analysis (NCA) to calculate AUC, Cmax, and clearance rates. Compare with trans-etoposide to identify isomer-specific metabolic pathways .

Advanced Research Questions

Q. How does the addition of cisplatin to cis-Etoposide regimens influence therapeutic efficacy and toxicity in advanced solid tumors?

  • Methodology : Design a randomized controlled trial (RCT) with two arms: cis-etoposide monotherapy vs. cis-etoposide + cisplatin. Primary endpoints: objective response rate (RECIST criteria) and progression-free survival (PFS). Secondary endpoints: nephrotoxicity (serum creatinine), hematologic toxicity (CBC), and neurotoxicity (NCI-CTCAE grading). Reference prior Etoposide-cisplatin trials for power calculations .

Q. What statistical methods are optimal for analyzing time-to-event outcomes in cis-Etoposide trials with censored data?

  • Methodology : Apply Kaplan-Meier survival analysis with log-rank tests for univariate comparisons. Use Cox proportional hazards models to adjust for covariates (e.g., tumor stage, prior therapies). Validate assumptions with Schoenfeld residuals and time-dependent covariates .

Q. How can conflicting findings on cis-Etoposide monotherapy vs. combination regimens be systematically reconciled?

  • Methodology : Conduct a systematic review with PRISMA guidelines. Include RCTs and observational studies, assessing bias via ROBINS-I or Cochrane tools. Perform meta-analysis using random-effects models (RevMan software) to pool hazard ratios for survival and odds ratios for toxicity. Explore heterogeneity via subgroup analysis (e.g., tumor type, dosing schedules) .

Q. What confounding variables must be controlled in observational studies of cis-Etoposide’s real-world effectiveness?

  • Methodology : Use multivariate logistic regression to adjust for confounders like comorbidities (Charlson Index), concurrent therapies, and hospital-acquired infections. Leverage propensity score matching to balance baseline characteristics between treatment groups. Validate with sensitivity analyses .

Q. How can in silico models predict cis-Etoposide resistance mechanisms driven by ABC transporter upregulation?

  • Methodology : Develop machine learning models (e.g., random forests) using transcriptomic data (RNA-seq) from resistant vs. sensitive cell lines. Validate predictions with functional assays (e.g., calcein-AM efflux for ABCB1 activity). Cross-reference with CRISPR screens to identify gene knockouts restoring drug sensitivity .

Ethical and Design Considerations

  • Feasibility : Ensure sample sizes are justified by power analysis; collaborate with biostatisticians early .
  • Ethical Compliance : Submit protocols to IRBs for toxicity monitoring (e.g., renal/hepatic function in combination trials). Include DSMBs for high-risk populations .
  • Originality : Prioritize understudied cancers (e.g., thymic carcinoma) where cis-etoposide’s isomer-specific effects remain unexplored .

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